molecular formula C6H6I2N2 B13080776 2,3-Bis(iodomethyl)pyrazine

2,3-Bis(iodomethyl)pyrazine

Cat. No.: B13080776
M. Wt: 359.93 g/mol
InChI Key: NLQUAMBRENYTRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(iodomethyl)pyrazine typically involves the iodination of 2,3-dimethylpyrazine. One common method includes the reaction of 2,3-dimethylpyrazine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(iodomethyl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.

    Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyrazine ring .

Scientific Research Applications

2,3-Bis(iodomethyl)pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(iodomethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodomethyl groups can facilitate the compound’s binding to specific sites on target molecules, thereby modulating their activity. The exact pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

    2,3-Bis(2-pyridyl)pyrazine: A derivative with pyridyl groups instead of iodomethyl groups.

    Pyrazine-2-amidoxime: Contains an amidoxime group at the 2 position.

    Pyrazine-2-thiocarboxamide: Features a thiocarboxamide group at the 2 position.

    2-Amino-5-bromo-3-(methylamino)pyrazine: A pyrazine derivative with amino and bromo substituents

Uniqueness: 2,3-Bis(iodomethyl)pyrazine is unique due to the presence of two iodomethyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C6H6I2N2

Molecular Weight

359.93 g/mol

IUPAC Name

2,3-bis(iodomethyl)pyrazine

InChI

InChI=1S/C6H6I2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2

InChI Key

NLQUAMBRENYTRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CI)CI

Origin of Product

United States

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